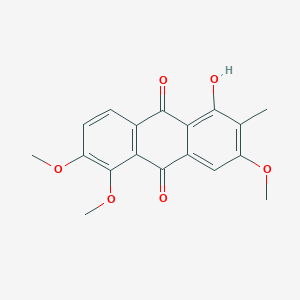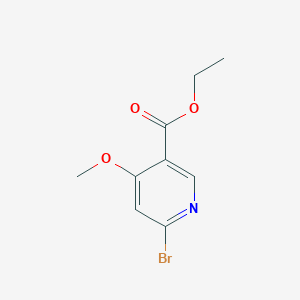![molecular formula C19H20N6O2 B13142199 N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-86-4](/img/structure/B13142199.png)
N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with o-tolylamino groups and an aminoacetic acid moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves the reaction of cyanuric chloride with o-toluidine to form 4,6-bis(o-tolylamino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and aminoacetic acid moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4,6-Bis(p-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid
- 2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid
- 2-((4,6-Bis(phenylamino)-1,3,5-triazin-2-yl)amino)acetic acid
Uniqueness
2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to the presence of o-tolyl groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity, stability, and binding affinity, making it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
62751-86-4 |
|---|---|
Molekularformel |
C19H20N6O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[[4,6-bis(2-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O2/c1-12-7-3-5-9-14(12)21-18-23-17(20-11-16(26)27)24-19(25-18)22-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
InChI-Schlüssel |
SOQUDBKHENVLGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
